3-Phenyl-1-[(3-phenylimidazo[1,5-a]pyridin-1-yl)methyl]imidazo[1,5-a]pyridine
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Overview
Description
3-Phenyl-1-[(3-phenylimidazo[1,5-a]pyridin-1-yl)methyl]imidazo[1,5-a]pyridine is a complex heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry . The structure of this compound features two fused imidazo[1,5-a]pyridine rings, each substituted with a phenyl group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing 3-Phenyl-1-[(3-phenylimidazo[1,5-a]pyridin-1-yl)methyl]imidazo[1,5-a]pyridine involves a one-pot reaction starting from 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates. This method constructs C-N and C-S bonds simultaneously under mild reaction conditions . The reaction typically uses iodine as a catalyst and proceeds with high atom utilization and a wide range of substrates .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the one-pot synthesis method mentioned above could be adapted for large-scale production due to its efficiency and the availability of starting materials .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1-[(3-phenylimidazo[1,5-a]pyridin-1-yl)methyl]imidazo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated products.
Scientific Research Applications
3-Phenyl-1-[(3-phenylimidazo[1,5-a]pyridin-1-yl)methyl]imidazo[1,5-a]pyridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of optoelectronic devices and sensors due to its luminescent properties.
Mechanism of Action
The mechanism of action of 3-Phenyl-1-[(3-phenylimidazo[1,5-a]pyridin-1-yl)methyl]imidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes such as inflammation or cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-a]pyrimidine: Shares a similar core structure but differs in the substitution pattern and biological activity.
Imidazo[1,2-a]pyridine: Another related compound with distinct chemical and biological properties.
Uniqueness
3-Phenyl-1-[(3-phenylimidazo[1,5-a]pyridin-1-yl)methyl]imidazo[1,5-a]pyridine is unique due to its dual imidazo[1,5-a]pyridine rings and phenyl substitutions, which confer specific chemical reactivity and biological activity . This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-phenyl-1-[(3-phenylimidazo[1,5-a]pyridin-1-yl)methyl]imidazo[1,5-a]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N4/c1-3-11-20(12-4-1)26-28-22(24-15-7-9-17-30(24)26)19-23-25-16-8-10-18-31(25)27(29-23)21-13-5-2-6-14-21/h1-18H,19H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZVZBKQMYEUMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)CC4=C5C=CC=CN5C(=N4)C6=CC=CC=C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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